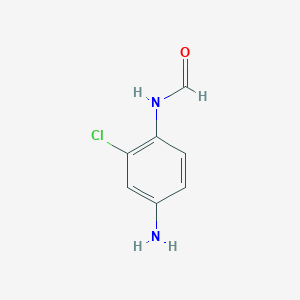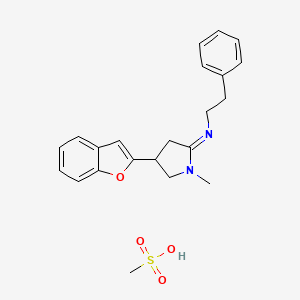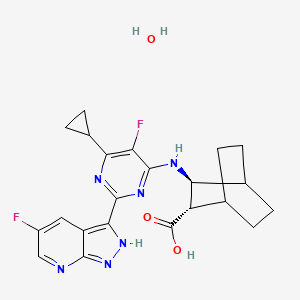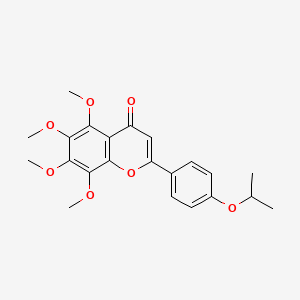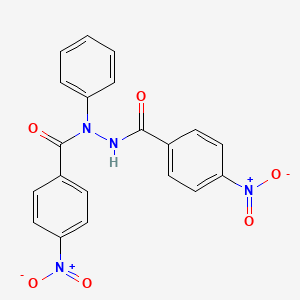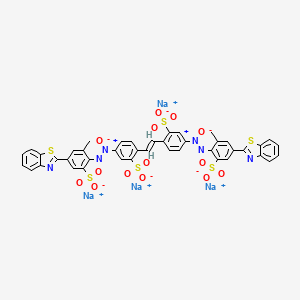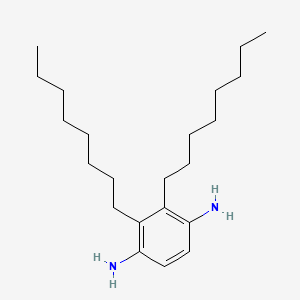
1,4-Benzenediamine, dioctyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediamine, dioctyl- is an organic compound with the molecular formula C22H40N2. It is a derivative of 1,4-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by octyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenediamine, dioctyl- typically involves the alkylation of 1,4-benzenediamine with octyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 1,4-benzenediamine, dioctyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenediamine, dioctyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The dioctyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base are commonly used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediamine, dioctyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-benzenediamine, dioctyl- involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its application, such as its use in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenediamine: The parent compound without the dioctyl groups.
N,N’-Dioctyl-1,4-benzenediamine: A similar compound with different alkyl groups.
p-Phenylenediamine: Another derivative of 1,4-benzenediamine with different substituents.
Uniqueness
1,4-Benzenediamine, dioctyl- is unique due to its specific alkylation with octyl groups, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications, such as in the synthesis of polymers and dyes, where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
88520-97-2 |
|---|---|
Molekularformel |
C22H40N2 |
Molekulargewicht |
332.6 g/mol |
IUPAC-Name |
2,3-dioctylbenzene-1,4-diamine |
InChI |
InChI=1S/C22H40N2/c1-3-5-7-9-11-13-15-19-20(22(24)18-17-21(19)23)16-14-12-10-8-6-4-2/h17-18H,3-16,23-24H2,1-2H3 |
InChI-Schlüssel |
NYKPMDFDQLCJRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=C(C=CC(=C1CCCCCCCC)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


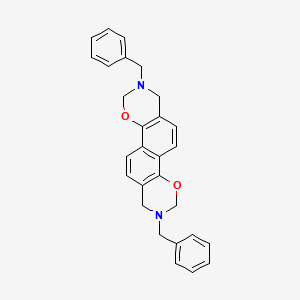
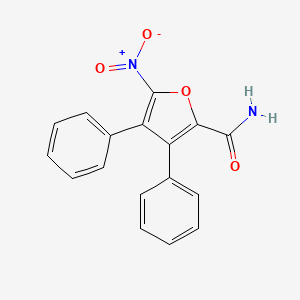
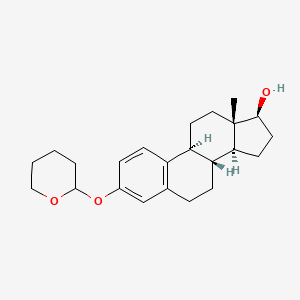
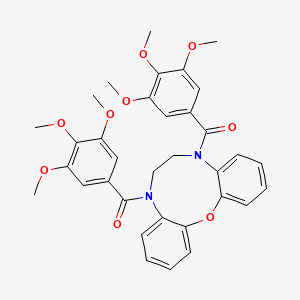
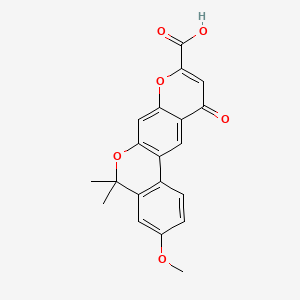
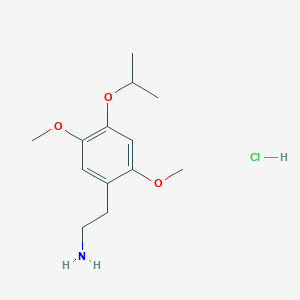
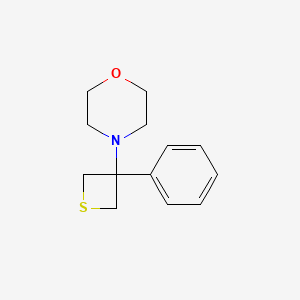
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid](/img/structure/B15194635.png)
